1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)-
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Overview
Description
1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring, a chlorophenyl group, a pyrrole ring, and a naphthalenylmethyl group
Preparation Methods
The synthesis of 1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene and a suitable nucleophile.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Naphthalenylmethyl Group: The naphthalenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an alkyl halide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride: This compound has a similar imidazole ring and chlorophenyl group but differs in its carboxylic acid functionality.
Diphenyl-1H-imidazole analogs: These compounds share the imidazole ring but have different substituents, such as diphenyl groups, which confer different chemical and biological properties.
4-(4-Chlorophenyl)imidazole: This compound is structurally simpler, lacking the pyrrole and naphthalenylmethyl groups, and is used in different applications.
The uniqueness of 1H-Imidazole, 1-((4-(4-chlorophenyl)-1H-pyrrol-3-yl)-1-naphthalenylmethyl)- lies in its complex structure, which provides a diverse range of chemical and biological activities.
Properties
CAS No. |
170938-96-2 |
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Molecular Formula |
C24H18ClN3 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-naphthalen-1-ylmethyl]imidazole |
InChI |
InChI=1S/C24H18ClN3/c25-19-10-8-18(9-11-19)22-14-27-15-23(22)24(28-13-12-26-16-28)21-7-3-5-17-4-1-2-6-20(17)21/h1-16,24,27H |
InChI Key |
MFLFXULGUYILBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CNC=C3C4=CC=C(C=C4)Cl)N5C=CN=C5 |
Origin of Product |
United States |
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